5-chloro-1H-1,2,4-triazol-3-amine

Vue d'ensemble

Description

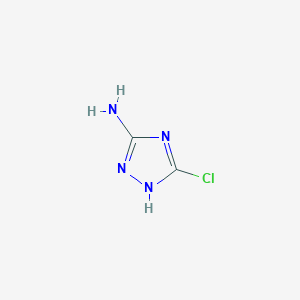

5-Chloro-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C2H3ClN4. It is part of the 1,2,4-triazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound is characterized by a triazole ring substituted with a chlorine atom at the 5-position and an amino group at the 3-position.

Méthodes De Préparation

The synthesis of 5-chloro-1H-1,2,4-triazol-3-amine typically involves the reaction of aminoguanidine with various chlorinating agents. One common method includes the cyclization of aminoguanidine bicarbonate with formic acid and subsequent chlorination with thionyl chloride . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

5-Chloro-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents vary depending on the desired product.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Applications De Recherche Scientifique

Chemical Properties and Reactions

5-Chloro-1H-1,2,4-triazol-3-amine can undergo several chemical reactions, including:

- Substitution Reactions : The chlorine atom can be substituted with other nucleophiles (e.g., amines or thiols) under suitable conditions.

- Oxidation and Reduction : The compound can be oxidized or reduced to form various derivatives.

- Cyclization Reactions : It can participate in cyclization to create more complex heterocyclic structures.

Chemistry

In the field of chemistry, this compound is utilized as a building block for synthesizing various heterocyclic compounds. These compounds have potential pharmaceutical applications due to their biological activities. For instance, it is used in the synthesis of triazole derivatives that exhibit antimicrobial properties.

Biology

The compound has been studied for its antimicrobial and antifungal properties . Research indicates that derivatives of this compound show significant activity against various bacterial strains. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-substituted triazoles | Bacillus subtilis | 1.56 µg/mL |

| 5-chloro derivative | Staphylococcus aureus | 26 mm zone of inhibition |

These findings suggest that modifications to the triazole core can enhance antibacterial activity .

Medicine

In medicinal chemistry, this compound serves as a precursor for developing drugs targeting specific enzymes and receptors. Its derivatives have been evaluated for anticancer activity. For example:

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 3-amino derivatives | Various cell lines | Significant antiangiogenic activity |

The presence of specific substituents on the triazole ring has been shown to improve efficacy against cancer cells .

Industry

The compound is also employed in the synthesis of agrochemicals and materials with unique properties. Its derivatives are being explored for use in herbicides due to their ability to inhibit specific biochemical pathways in plants .

Antimicrobial Activity Study

A study evaluated the antibacterial effects of various triazole derivatives synthesized from this compound against clinical isolates of Candida species. The results showed that some derivatives exhibited MIC values lower than those of standard antifungal agents like fluconazole, indicating their potential as effective antifungals .

Anticancer Research

Research conducted on a series of triazole compounds revealed promising results in inhibiting tumor growth in vitro. The study highlighted that certain modifications to the triazole structure could lead to enhanced anticancer properties and reduced side effects compared to conventional therapies .

Mécanisme D'action

The mechanism of action of 5-chloro-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This interaction can lead to the inhibition or activation of specific enzymes, contributing to its biological activity.

Comparaison Avec Des Composés Similaires

5-Chloro-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring. Similar compounds include:

1H-1,2,4-Triazol-3-amine: Lacks the chlorine substitution, resulting in different chemical properties and reactivity.

5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Contains an additional amino group and a carbohydrazide moiety, leading to distinct applications.

3-Chloro-1H-1,2,4-triazol-5-amine:

Activité Biologique

5-Chloro-1H-1,2,4-triazol-3-amine is a compound that belongs to the triazole family, which has garnered significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed to provide a comprehensive overview.

This compound can be synthesized through various methods that involve the reaction of chlorinated intermediates with hydrazine derivatives. The compound's structure includes a triazole ring that is crucial for its biological activity.

Table 1: Synthesis Methods of this compound

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Hydrazine Reaction | Chlorinated compound + hydrazine | 85 |

| Cyclization | Amino compounds + isothiocyanates | 78 |

| Nucleophilic Substitution | Triazole derivatives + alkyl halides | 90 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the compound against several cancer cell lines including UO-31 (renal cancer) and EKVX (non-small cell lung cancer). The results showed:

- UO-31 Cell Line : Percent Growth Inhibition (PGI) of 36.57% at a concentration of 10 µM.

- EKVX Cell Line : PGI of 30.14% at the same concentration.

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy .

Antimicrobial Activity

This compound has also been reported to possess antimicrobial properties. It has shown effectiveness against several bacterial strains.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored in various models. It has been shown to reduce inflammation markers in vitro and in vivo.

Findings from In Vivo Studies

In animal models, administration of the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. These results indicate its potential use as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. Modifications at specific positions on the triazole ring can enhance or diminish activity.

Key Observations

- Substituents : Electron-withdrawing groups at position 5 enhance anticancer activity.

- Hydrophobicity : Increased hydrophobic character correlates with improved antimicrobial efficacy.

- Chain Length : Longer alkyl chains at certain positions can lead to decreased activity due to steric hindrance.

Propriétés

IUPAC Name |

5-chloro-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClN4/c3-1-5-2(4)7-6-1/h(H3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYCHLFFXNRBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400682 | |

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130631-49-1 | |

| Record name | 5-chloro-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.